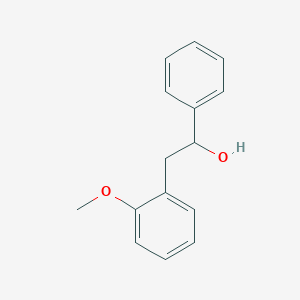
2-(2-Methoxyphenyl)-1-phenylethanol
概要
説明
The compound “2-(2-Methoxyphenyl)-1-phenylethanol” is a type of organic compound. Organic compounds like this often have applications in various fields such as medicine, agriculture, and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-1-phenylethanol” were not found, similar compounds are often synthesized through reactions involving nucleophilic addition or condensation .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve processes like cycloadditions, asymmetric hydrogenation, and allylic substitution .科学的研究の応用
Biotechnological Production
- 2-Phenylethanol, an aromatic alcohol with a rose-like fragrance, is extensively used in cosmetics, perfumes, and food industries. Traditionally produced by chemical synthesis, recent advances focus on microbial transformation as an environmentally friendly and "natural" alternative. Biotechnological production through the Ehrlich pathway and L-phenylalanine biotransformation has shown considerable progress, suggesting potential for large-scale, sustainable production methods (Hua & Xu, 2011).
Chemical Synthesis and Transformation
- Methoxylated phenylethanals, which include compounds similar to 2-(2-Methoxyphenyl)-1-phenylethanol, can undergo specific chemical transformations. For instance, treatment with concentrated hydrochloric acid can lead to the formation of methoxylated 2-phenylnaphthalenes, showcasing the compound's versatility in chemical synthesis (Maurin, Bailly, & Cotelle, 2005).
Lignin Degradation and Conversion
- 2-(2-Methoxyphenoxy)-1-phenylethanol is used as a model compound in the study of lignin degradation. Research has focused on catalytic processes to break down C–O ether bonds in lignin model compounds, which is crucial for the efficient conversion of lignin into valuable chemicals and fuels (Guo et al., 2019).
Genome Mining and Microbial Production
- Genomic approaches are being used to identify biosynthetic genes for 2-Phenylethanol in microbes like Enterobacter sp. This involves creating microbial cell factories for efficient production of 2-PE and its derivatives, an approach that can lay the foundation for industrial-scale production (Liu et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZOSZXAQKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3258264.png)
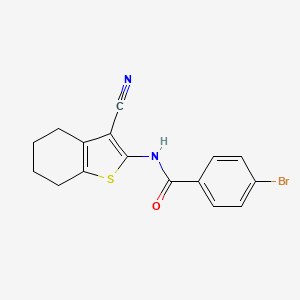
![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)
![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)
![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)

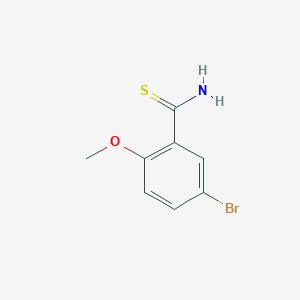
![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)
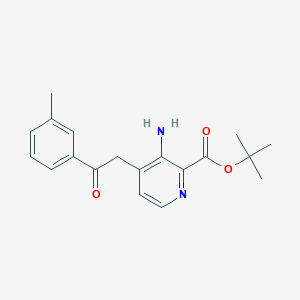
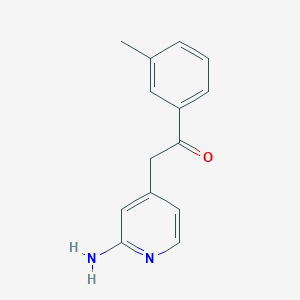

![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)